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Introduction

Aziridines, three-membered nitrogen-containing heterocycles, are valuable building blocks in
organic synthesis due to their high ring strain, which facilitates a variety of stereospecific ring-
opening reactions. This property makes them crucial intermediates in the synthesis of complex
nitrogen-containing molecules, including pharmaceuticals and natural products. Electrophilic
aziridination, the transfer of a nitrogen species to a nucleophilic substrate such as an alkene or
an enolate, has emerged as a powerful strategy for the direct construction of the aziridine ring.
This guide provides a comprehensive overview of the core aspects of modern electrophilic
aziridination, focusing on key reagents, reaction mechanisms, quantitative data, and detailed
experimental protocols.

Electrophilic Aziridination of Alkenes

The direct aziridination of alkenes is the most common approach for synthesizing aziridines
and has been extensively studied. A variety of electrophilic nitrogen sources have been
developed, often requiring activation by a transition metal catalyst.

Key Reagents and Catalytic Systems
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A range of reagents have been successfully employed for the electrophilic aziridination of
alkenes. These can be broadly categorized based on the nature of the nitrogen source and the
catalytic system.

e Iminoiodinanes: Reagents such as N-(p-toluenesulfonyl)imino]phenyliodinane (Phl=NTs) are
widely used in metal-catalyzed aziridinations. Copper and rhodium complexes are
particularly effective in promoting the transfer of the nitrene moiety to the alkene.

o Hydroxylamine Derivatives:O-acyl and O-sulfonyl hydroxylamines serve as efficient nitrogen
sources. For instance, hydroxylamine-O-sulfonic acid (HOSA) and its derivatives are
inexpensive and stable reagents for the rhodium-catalyzed synthesis of N-H and N-alkyl
aziridines.[1][2][3]

» Sulfamate Esters: In combination with an oxidant like iodosobenzene diacetate (PhI(OAc)2),
sulfamate esters are effective for the rhodium-catalyzed aziridination of a wide range of
olefins.

o Organic Azides: Aryl and sulfonyl azides can serve as nitrene precursors, particularly in
cobalt- and ruthenium-catalyzed systems, as well as in photocatalytic approaches.[4]

» Electrochemical Methods: Recent advancements have introduced electrochemical
approaches that avoid the use of chemical oxidants. These methods often involve the in-situ
generation of a highly reactive electrophilic species that is then trapped by an amine and an
alkene.[5][6]

Quantitative Data for Asymmetric Aziridination of
Alkenes

The development of chiral catalysts has enabled the enantioselective synthesis of aziridines, a
critical aspect for pharmaceutical applications. The following tables summarize the
performance of various catalytic systems in the asymmetric aziridination of representative
alkenes.

Table 1: Rhodium-Catalyzed Asymmetric Aziridination of Styrene Derivatives
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Catalyst Nitrogen . Referenc
Entry Alkene Yield (%) ee (%)
(mol%) Source
Rh2z(S-
1 Styrene TFPTTL)4 TBPhsNH:z 95 98 [7]
1)
4- Rh2(S-
2 Methylstyre TFPTTL)a  TBPhsNHz 93 97 [7]
ne (2)
4- Rh2z(S-
3 Methoxysty TFPTTL)s  TBPhsNH: 91 96 [7]
rene (1)
4- Rhz(S-
4 Chlorostyre  TFPTTL)4 TBPhsNHz2 92 98 [71
ne (1)
[Ind*RhClz]
5 Indene 1 85 95:5 er [8119]

2 (5)

TBPhsNH: = p-tBu-phenylsulfamate; Rh2(S-TFPTTL)2 = dirhodium(ll) tetrakis[(S)-3,3-dimethyl-
2-(4,5,6,7-tetrafluoro-1,3-dioxoisoindolin-2-yl)butanoate]; [INndRhCIz]2 =
pentamethylcyclopentadienyl rhodium(lll) dichloride dimer.*

Table 2: Copper-Catalyzed Asymmetric Aziridination of Alkenes
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Ligand Nitrogen . Referenc
Entry Alkene Yield (%) ee (%)
(mol%) Source
Bis(oxazoli
1 Styrene PhI=NTs 63 63 [10]
ne) (6)
Methyl Bis(oxazoli
2 _ PhI=NTs 60 94 [10]
cinnamate ne) (6)
Ethyl Bis(oxazoli
3 _ PhI=NTs 63 97 [10]
cinnamate ne) (6)
trans-3- ) )
Bis(oxazoli
4 Methylstyre PhI=NTs 55 70 [10]
ne) (6)
ne

PhI=NTs = [N-(p-toluenesulfonyl)imino]phenyliodinane.

Reaction Mechanisms

The mechanism of electrophilic aziridination of alkenes can vary depending on the reagents
and catalysts employed. The most common pathways involve the formation of a metal-nitrene
intermediate.

Catalyst Activation .
y Aziridination
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A generalized mechanism for metal-catalyzed nitrene transfer to an alkene.
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In some cases, particularly with electrochemical methods or certain metal-free systems, radical
pathways or stepwise mechanisms involving carbocationic intermediates have been proposed.
[11][12]
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A simplified workflow for a radical-mediated aziridination reaction.

Electrophilic Aziridination of Enolates

While less common than the aziridination of alkenes, the reaction of enolates with electrophilic
nitrogen sources provides a direct route to a-amino ketones and related compounds, which can
be precursors to aziridines or other valuable nitrogen-containing molecules.
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Key Reagents

The direct electrophilic amination of enolates that leads to aziridines often involves a Michael
addition followed by intramolecular cyclization.

o N-Sulfonyloxaziridines: These reagents are known for the electrophilic hydroxylation of
enolates but can also serve as electrophilic nitrogen sources in some contexts.[5][13]

» N-Acyloxycarbamates: Reagents like N-acyloxycarbamates can react with enolates in the
presence of a chiral catalyst to afford aziridines.

o Aminimides: These can act as effective NH-transfer reagents for the aziridination of electron-
deficient alkenes, a reaction class that shares mechanistic features with the reaction of

enolates.

Quantitative Data for Asymmetric Aziridination of
Enones

The asymmetric aziridination of cyclic enones has been achieved with high enantioselectivity
using chiral amine catalysts.

Table 3: Asymmetric Aziridination of Cyclic Enones
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Nitrogen . Referenc
Entry Enone Catalyst Yield (%) ee (%)
Source
N-
Neopentyl-
Cyclohexe 1,2-
1 ) Tosyloxyca 85 95
none diphenylet
_ rbamate
hylenediam
ine
N-
Neopentyl-
Cyclopente  1,2-
2 ) Tosyloxyca 78 92
none diphenylet
) rbamate
hylenediam
ine

Reaction Mechanism

The aziridination of enolates with electrophilic aminating agents typically proceeds through a

conjugate addition of the enolate to the electrophilic nitrogen source, followed by an

intramolecular cyclization to form the aziridine ring.
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A general mechanism for the aziridination of an enolate derivative.

Experimental Protocols
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Protocol 1: General Procedure for Rhodium-Catalyzed
Aziridination of Olefins with Hydroxylamine-O-Sulfonic
Acid (HOSA)[3]

e To a solution of the olefin (1.0 mmol) in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-
hexafluoroisopropanol (HFIP) (0.4 M) is added pyridine (1.2 mmol).

e Hydroxylamine-O-sulfonic acid (HOSA) (1.2 mmol) is then added to the solution.

» Finally, Rhz(esp)2 (1-2 mol%) is added, and the reaction mixture is stirred at room
temperature.

e The reaction progress is monitored by TLC or GC-MS.

e Upon completion, the reaction is quenched with a saturated aqueous solution of sodium
bicarbonate.

e The aqueous layer is extracted with dichloromethane, and the combined organic layers are
dried over anhydrous sodium sulfate.

e The solvent is removed under reduced pressure, and the crude product is purified by flash
column chromatography on silica gel.

Protocol 2: General Procedure for Copper-Catalyzed
Asymmetric Aziridination of Olefins with PhiI=NTs

 In a flame-dried Schlenk flask under an inert atmosphere, the chiral bis(oxazoline) ligand (6
mol%) and CuOTf (5 mol%) are dissolved in anhydrous benzene.

e The solution is stirred at room temperature for 1 hour to form the catalyst complex.
e The olefin (1.0 mmol) is added to the catalyst solution.
e PhI=NTs (1.2 mmol) is then added in one portion.

e The reaction mixture is stirred at room temperature for 24-48 hours.
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e The solvent is removed under reduced pressure.

e The residue is purified by flash column chromatography on silica gel to afford the chiral
aziridine.

Protocol 3: Asymmetric Aziridination of a Cyclic Enone

e To a solution of the cyclic enone (0.5 mmol) in toluene (2.5 mL) at -20 °C is added the chiral
diamine catalyst (10 mol%).

e After stirring for 10 minutes, the N-tosyloxycarbamate (0.6 mmol) is added.
e The reaction is stirred at -20 °C and monitored by TLC.

o Upon completion, the reaction mixture is directly loaded onto a silica gel column for
purification by flash chromatography.

Conclusion

Electrophilic aziridination has become an indispensable tool in modern organic synthesis,
providing efficient access to a wide array of structurally diverse aziridines. The continued
development of novel reagents and catalytic systems, particularly in the realm of asymmetric
catalysis, has significantly expanded the synthetic utility of this transformation. This guide has
provided an overview of the key reagents, quantitative data for representative reactions,
mechanistic insights, and detailed experimental protocols to aid researchers in the application
of electrophilic aziridination in their synthetic endeavors. The ongoing research in this field
promises even more powerful and selective methods for the construction of these valuable
nitrogen-containing heterocycles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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